molecular formula C9H6F2O4 B1404362 2,2-Difluoro-1,3-benzodioxole-5-acetic acid CAS No. 398156-38-2

2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Cat. No. B1404362
M. Wt: 216.14 g/mol
InChI Key: QQCFKULMRLDOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a chemical compound with the molecular formula C9H6F2O4 . It has a molecular weight of 216.14 . The compound is solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid . The InChI code for this compound is 1S/C9H6F2O4/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 287.8±40.0 °C and a predicted density of 1.56±0.1 g/cm3 . The compound is stored at room temperature . The pKa of the compound is predicted to be 4.24±0.10 .

Scientific Research Applications

Organometallic Methodology Applications

The conversion of 2,2-difluoro-1,3-benzodioxole into a variety of derivatives demonstrates its significant role in organometallic chemistry. It's used to create compounds that can be further modified with organolithium compounds to produce ketones and aldehydes, which are essential in various chemical syntheses (Schlosser, Gorecka, & Castagnetti, 2003).

Medicinal Chemistry Research

2,2-Difluorobenzodioxole has been incorporated into medicinal chemistry for its stability compared to the benzodioxole fragment. Its derivatives, like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, are synthesized from simple materials and can be further functionalized for potential medicinal applications (Catalani, Paio, & Perugini, 2010).

Structural Elaboration in Organic Synthesis

The structural modification of 2,2-difluoro-1,3-benzodioxole is essential in organic synthesis. The deprotonation-triggered halogen migrations provide access to derivatives with varying functional groups, demonstrating its versatility in synthesizing structurally diverse compounds (Gorecka, Leroux, & Schlosser, 2004).

Ligand Synthesis for Catalysis

2,2-Difluoro-1,3-benzodioxole derivatives are used to synthesize ligands for enantioselective catalysts. This application is critical in asymmetric synthesis, where the creation of chiral molecules with high enantiomeric excess is required (Leroux, Gorecka, & Schlosser, 2004).

Antitumor and Antimicrobial Applications

Derivatives of 2,2-difluoro-1,3-benzodioxole, such as 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, have shown promising antitumor activities. Additionally, benzodioxol derivatives exhibit antibacterial and antioxidant properties, highlighting their potential in pharmaceutical applications (Micale, Zappalà, & Grasso, 2002; Khalil, Jaradat, Hawash, & Issa, 2021).

Ecological and Biological Applications

The synthesis of heptafluoroisopropyl substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives showcases its use in developing novel, environmentally benign pesticides. These compounds demonstrate significant insecticidal activities, suggesting their potential in sustainable agricultural practices (Liu et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H320, H335 . Precautionary statements include P264, P270, P301, P301, P312, P330 .

properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCFKULMRLDOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-1,3-benzodioxole-5-acetic acid
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-1,3-benzodioxole-5-acetic acid
Reactant of Route 3
Reactant of Route 3
2,2-Difluoro-1,3-benzodioxole-5-acetic acid
Reactant of Route 4
Reactant of Route 4
2,2-Difluoro-1,3-benzodioxole-5-acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2-Difluoro-1,3-benzodioxole-5-acetic acid
Reactant of Route 6
2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.